molecular formula C8H7BrO2 B139916 Methyl 4-bromobenzoate CAS No. 619-42-1

Methyl 4-bromobenzoate

Cat. No.: B139916
CAS No.: 619-42-1
M. Wt: 215.04 g/mol
InChI Key: CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4-bromobenzoate is a para-substituted aryl bromide It’s known to be used in the synthesis of various pharmaceutical compounds .

Mode of Action

For instance, it can react with lithium 2-pyridyltriolborate in a cross-coupling reaction to form Methyl 4-(2-pyridyl)benzoate .

Biochemical Pathways

This compound is involved in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which are employed as antifolates . Antifolates are a type of antimetabolite that interfere with the synthesis of nucleic acids in cells by inhibiting the action of the enzyme folate reductase.

Result of Action

The result of this compound’s action is the production of various pharmaceutical compounds. For example, it’s used in the synthesis of antifolates , which are used in the treatment of cancer and in certain types of chemotherapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactions are often carried out in specific solvents and under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst. One common method involves adding 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of dichlorohydantoin into a 50 mL three-necked flask. The mixture is then refluxed at 60°C for 7 hours . After the reaction, the methanol is recovered by rotary evaporation, and the product is extracted with ethyl acetate, washed with sodium carbonate solution, and dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain this compound with a yield of 99% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates, such as 4-aminobenzoate or 4-thiobenzoate.

    Cross-Coupling Reactions: Products include biaryl compounds or styrenes.

    Reduction: The major product is 4-bromobenzyl alcohol.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 4-bromobenzoate can be compared with other similar compounds, such as:

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine. Chlorine is less reactive in nucleophilic substitution reactions compared to bromine.

    Methyl 4-fluorobenzoate: Contains a fluorine atom. Fluorine’s high electronegativity and small size result in different chemical behavior.

Uniqueness: this compound is unique due to its balance of reactivity and stability. The bromine atom provides sufficient reactivity for various chemical transformations, while the ester group offers versatility in synthetic applications. Its planar structure also contributes to its distinct electronic properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 4-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZNGTXVOZOWWKM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID7060702
Record name Benzoic acid, 4-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 4-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 4-bromobenzoate
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CAS No.

619-42-1
Record name Methyl 4-bromobenzoate
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Record name Methyl 4-bromobenzoate
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Record name Methyl 4-bromobenzoate
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Record name Benzoic acid, 4-bromo-, methyl ester
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Record name METHYL 4-BROMOBENZOATE
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Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (9.98 kg, 48 mol) was suspended in 40 kg of methanol. Sulfuric acid (2 kg, 20 mol) was added and the mixture was heated under reflux for approximately 5 hours. The mixture was cooled over 10 hours to -10° C. and allowed to stand for 5 hours giving a crystalline product. The product was isolated by filtration and the filter cake was washed with methanol (2×3 L). Drying gave methyl 4-bromobenzoate (9.97 kg, 42 mol), m.p. 78°-78.7° C.
Quantity
9.98 kg
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reactant
Reaction Step One
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2 kg
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40 kg
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Synthesis routes and methods II

Procedure details

4-Bromo-benzoic acid (5 g) was suspended in methanol (50 mL) and conc. H2SO4 (5 mL) added. The mixture was heated to reflux for 3 hours. Evaporation of some of the methanol led to crystallisation. The solid was collected and dissolved in DCM, washed with NaHCO3, and dried. Methanol (10 mL) was added and the solvents were evaporated until crystallisation occurred. The solid was collected and recrystallised from methanol to give the title compound as white needles. 13C NMR (CDCl3): δ 52.3, 128.1, 129.0, 131.1, 131.7 and 166.3. 1H NMR (CDCl3): δ 3.88 (3H, s), 7.55 (2H, d, J=8.2 Hz) and 7.87 (2H, d, J=8.2 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-bromobenzoic acid (1.10 g, 5.39 mmol) was dissolved in MeOH (30 mL). Concentrated H2SO4 (140 mL) was added and the reaction was allowed to reflux for a total of 29 hr. The reaction was quenched with dilute Na2CO3 (15 mL) and equal volume of EtOAc. The solution was diluted with brine to promote phase separation. The aqueous layer was extracted a second time with EtoAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid methyl ester (1.124 g, 5.22 mmol, 97%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 3.89 (s, 3H); 7.56 (d, J=16.8 Hz, 2H); 7.88 (d, J=16.8 Hz, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromobenzoate
Reactant of Route 2
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Reactant of Route 4
Methyl 4-bromobenzoate
Reactant of Route 5
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Methyl 4-bromobenzoate
Reactant of Route 6
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for methyl 4-bromobenzoate?

A1: this compound has the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. Key spectroscopic data include:

  • 1H NMR: Provides characteristic signals for the aromatic protons and the methyl group, allowing for structural confirmation. []
  • 13C NMR: Offers detailed information about the carbon framework, including the carbonyl carbon, aromatic carbons, and the methyl carbon. [, ]
  • ESI-MS: Confirms the molecular weight and can provide information about fragmentation patterns. []
  • FT-IR: Exhibits characteristic absorption bands for the carbonyl group, C-H stretches, and C-Br bond, aiding in structural identification. []

Q2: Can you describe the crystal structure of this compound?

A2: this compound crystallizes with almost planar molecules. [] Interestingly, it shares an isostructural relationship with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate, highlighting the impact of halogen size on crystal packing. A notable feature of its crystal structure is a short Br⋯O interaction of 3.047 (3) A. []

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis due to the presence of both the ester and the bromine substituent:

  • Metalation: It undergoes facile ortho-metalation with tmp2Mn x 2 MgCl2 x 4 LiCl, generating a nucleophilic aryl manganese species. This intermediate participates in various reactions, including copper-catalyzed acylations and allylations, as well as palladium-catalyzed cross-couplings, demonstrating its utility in constructing complex molecules. []
  • Palladium-catalyzed cross-coupling: It undergoes nickel-catalyzed reductive cross-coupling with bromobenzene to yield unsymmetrical biaryls, highlighting its applicability in biaryl synthesis. [] It also serves as a coupling partner in visible light-induced nickel-catalyzed Negishi cross-coupling reactions with benzylzinc bromide, showcasing its versatility in photocatalysis. []
  • Cyanation: In the synthesis of the guanylate cyclase activator cinaciguat (BAY 58‐2667), this compound undergoes 13C-cyanation, demonstrating its utility in building heterocyclic systems. []

Q4: What are the applications of this compound derivatives?

A4: this compound is a precursor to diverse derivatives with various applications:

  • Antifolates: It serves as a starting material for synthesizing three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues, exhibiting potential as antitumor agents. []
  • α-Amylase Inhibitors: 4-Bromobenzohydrazide derivatives, synthesized from this compound, display significant α-amylase enzyme inhibitory activity, highlighting their potential in the development of antidiabetic agents. []
  • (S)-(-)-Limonene Derivatives: this compound is employed in the synthesis of (S)-(-)-limonene derivatives containing (1H-1,2,3-triazol-4-yl)this compound, broadening the scope of its use in natural product derivatization. []
  • Photoactive Materials: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, a derivative of this compound, exhibits photoactive properties, suggesting potential applications in areas like photochemistry and materials science. []

Q5: How do structural modifications of this compound affect its reactivity?

A5: Structural modifications significantly influence the reactivity of this compound:

  • Halogen Substitution: Replacing bromine with iodine or chlorine alters the crystal packing, demonstrating the impact of halogen size on intermolecular interactions. []
  • Ester Modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid allows for further derivatization, as seen in the synthesis of antifolates and α-amylase inhibitors. [, ]
  • Introduction of Substituents: Introducing a diazenyl group with a 2,6-difluorophenyl moiety leads to photoactive properties, highlighting the potential for tailoring properties through specific substitutions. []

Q6: Has computational chemistry been employed in research involving this compound?

A6: Yes, computational chemistry plays a crucial role in understanding the reactivity of this compound. Density functional theory (DFT) calculations have been employed to investigate the mechanism of nickel-catalyzed reductive cross-coupling reactions involving this compound, providing valuable insights into the reaction pathway and energetics. []

Q7: Are there any known environmental concerns associated with this compound?

A7: While specific information on the environmental impact and degradation of this compound is limited within the provided research, it's crucial to acknowledge the potential environmental concerns associated with brominated organic compounds. These compounds can persist in the environment and potentially bioaccumulate, posing risks to ecosystems. Therefore, responsible waste management and exploration of greener alternatives are crucial aspects to consider.

Q8: How is this compound used in educational settings?

A8: The synthesis of this compound via Fischer esterification is a common experiment in organic chemistry labs. [] The experiment can be modified to enhance students' critical thinking by introducing the concept of a "sabotaged" synthesis where students need to identify intentional changes made to the reagents, emphasizing the importance of analyzing experimental outcomes. []

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